5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol

Catalog No.
S668571
CAS No.
23766-28-1
M.F
C8H5ClN2OS
M. Wt
212.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol

CAS Number

23766-28-1

Product Name

5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol

IUPAC Name

5-(4-chlorophenyl)-3H-1,3,4-oxadiazole-2-thione

Molecular Formula

C8H5ClN2OS

Molecular Weight

212.66 g/mol

InChI

InChI=1S/C8H5ClN2OS/c9-6-3-1-5(2-4-6)7-10-11-8(13)12-7/h1-4H,(H,11,13)

InChI Key

MUFWSGAENICYQA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NNC(=S)O2)Cl

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=S)O2)Cl

Synthesis and Characterization:

The compound's characterization is often performed using techniques like elemental analysis, infrared spectroscopy (IR), nuclear magnetic resonance spectroscopy (NMR), and mass spectrometry (MS) [, ]. These techniques allow researchers to confirm the structure and purity of the synthesized compound.

Potential Applications:

Research suggests that 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol might possess various potential applications, including:

  • Antimicrobial activity: Studies have shown that the compound exhibits antibacterial and antifungal activity against various microorganisms [, ]. However, further research is needed to determine its efficacy and safety for therapeutic purposes.
  • Corrosion inhibition: Some studies indicate that the compound can act as a corrosion inhibitor for metals like steel in acidic environments []. This potential application requires further investigation to understand its effectiveness and mechanism of action.
  • Other potential applications: Limited research suggests the compound might have potential in areas like dye intermediates and photoluminescent materials [, ]. However, these applications are still in the early stages of exploration and require more research for confirmation.

5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound featuring a five-membered ring containing nitrogen and sulfur atoms. Its structure consists of a 1,3,4-oxadiazole core substituted with a chlorophenyl group at the 5-position and a thiol group at the 2-position. The presence of the chlorophenyl moiety enhances its potential biological activity, while the thiol group contributes to its reactivity and ability to form metal complexes.

Typical of oxadiazoles and thiols:

  • Thiol Reactions: The thiol group can participate in nucleophilic substitution reactions, forming disulfides or reacting with electrophiles.
  • Metal Complexation: It has been shown to form complexes with transition metals such as zinc, cadmium, and nickel, which can enhance its biological properties .
  • Electrophilic Aromatic Substitution: The chlorophenyl group can be further modified through electrophilic substitution reactions.

5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol exhibits notable biological activities:

  • Antimicrobial Properties: Studies have indicated that derivatives of this compound possess antimicrobial effects against various pathogens.
  • Anticancer Activity: Research has highlighted its potential in cancer therapy, particularly through its interaction with cellular targets involved in tumor growth .
  • Antitubercular Effects: Recent evaluations suggest promising activity against Mycobacterium tuberculosis, making it a candidate for further drug development .

The synthesis of 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol typically involves several steps:

  • Formation of the Oxadiazole Ring: This can be achieved through the reaction of hydrazides with carbon disulfide or other suitable reagents.
  • Substitution Reactions: Introduction of the chlorophenyl group is often accomplished via electrophilic aromatic substitution or direct coupling reactions.
  • Thiol Introduction: The thiol group can be introduced through methods like thiol-thione tautomerization or direct functionalization of precursors.

The compound finds applications in various fields:

  • Pharmaceuticals: Due to its biological activities, it is explored for use in drug development targeting infectious diseases and cancer.
  • Agriculture: Potential applications as fungicides or bactericides due to its antimicrobial properties.
  • Material Science: Its ability to form metal complexes makes it useful in developing new materials with specific electronic or catalytic properties.

Interaction studies have focused on understanding how 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol interacts with biological macromolecules:

  • Protein Binding: Investigations into how this compound binds to proteins can provide insights into its mechanism of action and therapeutic potential.
  • Molecular Docking Studies: Computational studies have been conducted to predict its binding affinity to various targets, aiding in the design of more effective derivatives .

Several compounds share structural characteristics with 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol. Here is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesBiological Activity
5-(Phenyl)-1,3,4-oxadiazole-2-thiolSimilar oxadiazole structure without chlorine substituentAntimicrobial and anticancer properties
5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiolMethyl substitution instead of chlorineModerate antimicrobial activity
5-(Naphthalen-1-yl)-1,3,4-oxadiazole-2-thiolNaphthyl substitution enhances aromaticityPotentially higher cytotoxicity

The unique feature of 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol lies in its specific chlorophenyl substitution that enhances both its reactivity and biological activity compared to similar compounds.

The traditional synthesis of 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol relies primarily on cyclization reactions employing carbon disulfide as a key reagent [1] [2]. The classical approach begins with the preparation of 4-chlorobenzoic acid hydrazide, which serves as the fundamental precursor for oxadiazole ring formation [1]. This hydrazide undergoes cyclization with carbon disulfide in the presence of potassium hydroxide dissolved in absolute ethanol under reflux conditions [2] [3].

The mechanism involves nucleophilic attack of the hydrazide nitrogen on carbon disulfide, followed by intramolecular cyclization to form the characteristic five-membered oxadiazole ring [4] [5]. Research demonstrates that reaction conditions significantly influence product yield and purity [6]. Typical reaction temperatures range from 60 to 80 degrees Celsius, with reaction times extending from 6 to 10 hours under reflux conditions [5] [3].

Optimization studies reveal that the molar ratio of carbon disulfide to hydrazide precursor critically affects the cyclization efficiency [7]. A stoichiometric ratio of 1.5:1 carbon disulfide to hydrazide provides optimal yields ranging from 75 to 85 percent [4] [2]. The reaction proceeds through thione-thiol tautomerism, with the thione form predominating as confirmed by carbon-13 nuclear magnetic resonance spectroscopy showing characteristic peaks at approximately 186 parts per million [4].

Base selection proves crucial for successful cyclization, with potassium hydroxide demonstrating superior performance compared to sodium hydroxide or other alkaline conditions [5] [3]. Ethanolic potassium hydroxide solutions facilitate both dissolution of reactants and deprotonation necessary for cyclization [2]. The classical method consistently produces yields between 70 and 80 percent when optimized conditions are employed [1] [5].

Microwave-Assisted Synthesis Protocols

Microwave irradiation technology has revolutionized the synthesis of 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol by dramatically reducing reaction times while improving yields [8] [9] [10]. Microwave-assisted protocols complete synthesis in 10 to 15 minutes compared to several hours required by conventional heating methods [8] [11].

Research demonstrates that microwave irradiation at 80 degrees Celsius provides optimal conditions for rapid cyclization [8]. The enhanced reaction kinetics result from selective heating of polar molecules, creating uniform temperature distribution throughout the reaction mixture [9] [10]. Microwave protocols achieve yields ranging from 85 to 92 percent, representing significant improvements over traditional methods [8] [9].

Power optimization studies indicate that 100 watts of microwave energy provides the ideal balance between reaction efficiency and product quality [8]. Higher power levels can lead to decomposition or side reactions, while insufficient power results in incomplete cyclization [9]. The microwave-assisted approach eliminates the need for prolonged reflux conditions while maintaining excellent product purity [8] [10].

Temperature control becomes critical in microwave synthesis, with rapid heating rates requiring careful monitoring to prevent overheating [11]. The use of sealed reaction vessels under microwave conditions allows for precise temperature control while preventing solvent evaporation [9]. Reaction monitoring through thin-layer chromatography confirms complete conversion within the shortened timeframe [8].

Solvent selection for microwave-assisted synthesis shows that polar protic solvents like ethanol provide superior results compared to aprotic alternatives [10] [11]. The dielectric properties of ethanol facilitate efficient microwave absorption, leading to rapid and uniform heating [9]. These protocols demonstrate excellent reproducibility with minimal batch-to-batch variation [8] [10].

Novel One-Pot Multicomponent Reaction Strategies

Recent advances in synthetic methodology have introduced innovative one-pot multicomponent strategies for preparing 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol [12] [13] [14]. These convergent approaches combine multiple synthetic steps into a single reaction vessel, eliminating isolation of intermediate compounds [12] [13].

The multicomponent strategy typically involves simultaneous reaction of 4-chlorobenzoic acid, hydrazine hydrate, and carbon disulfide in the presence of coupling reagents [12]. Triphenylphosphine and trichloroisocyanuric acid serve as effective mediators for the multicomponent transformation [15]. This approach achieves comparable yields to stepwise methods while significantly reducing synthetic complexity [12] [13].

Mechanochemical synthesis represents an emerging multicomponent approach utilizing ball milling techniques [15] [16]. Solid-state reactions under mechanochemical conditions proceed without solvents, providing environmentally benign alternatives to traditional solution-phase synthesis [15]. Ball milling protocols complete oxadiazole formation within minutes while achieving yields exceeding 80 percent [15].

Optimization of multicomponent reactions reveals that reaction stoichiometry critically influences product distribution [13]. Equimolar ratios of carboxylic acid precursor to hydrazine provide optimal selectivity for oxadiazole formation [12]. The presence of excess carbon disulfide ensures complete cyclization while minimizing competing side reactions [13].

Catalyst systems for multicomponent oxadiazole synthesis show promise with copper-based and iodine-mediated protocols [17] [18]. These catalytic approaches operate under mild conditions while providing excellent functional group tolerance [17]. Potassium iodide combined with urea hydrogen peroxide enables efficient multicomponent cyclization at room temperature [17] [18].

Post-Synthetic Modification Techniques for Derivative Formation

Post-synthetic functionalization of 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol enables systematic structural diversification for structure-activity relationship studies [19] [20] [21]. The reactive thiol group serves as a versatile handle for various chemical transformations [22] [23].

Alkylation reactions represent the most common post-synthetic modification approach [23]. Treatment with alkyl halides in the presence of sodium hydride or potassium carbonate provides thioether derivatives with diverse substitution patterns [2] [23]. Reaction conditions typically involve dimethylformamide as solvent at room temperature for 2 to 4 hours [23].

Metal complex formation offers another avenue for derivative preparation [1]. The oxadiazole-thiol scaffold coordinates with various transition metals including zinc, cadmium, mercury, manganese, cobalt, and nickel [1]. These coordination compounds exhibit altered physicochemical properties compared to the parent thiol [1].

Oxidation reactions convert the thiol group to disulfide linkages or sulfonic acid derivatives [19] [20]. Controlled oxidation with hydrogen peroxide or other mild oxidants provides access to oxidized analogs [19]. These transformations require careful optimization to prevent over-oxidation or ring degradation [20].

Mannich reactions enable incorporation of amine substituents through reaction with formaldehyde and secondary amines [20] [24]. Morpholine-based Mannich products demonstrate enhanced water solubility while maintaining structural integrity [20]. These modifications proceed under mild basic conditions with excellent yields [24].

Schiff base formation through condensation with aromatic aldehydes provides conjugated derivatives with extended aromatic systems [21] [24]. These reactions typically employ acid catalysis and proceed through imine formation [21]. The resulting Schiff bases serve as intermediates for further cyclization reactions to generate fused heterocyclic systems [24].

XLogP3

2.7

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (90.48%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol

Dates

Last modified: 08-15-2023

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